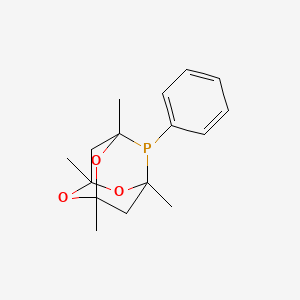

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane

Übersicht

Beschreibung

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane is a unique organophosphorus compound characterized by its adamantane-like structure. This compound is known for its stability and versatility, making it a valuable ligand in various catalytic processes. Its molecular formula is C16H21O3P, and it has a molecular weight of 292.31 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane can be synthesized through the acid-catalyzed addition of phenylphosphine (PhPH2) to appropriate β-diketones. The choice of acid (HCl, H3PO4, or H2SO4) and its concentration significantly affect the rate and selectivity of the condensation reactions .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis typically involves controlled reaction conditions to ensure high yield and purity. The compound is often produced in crystalline form, with an assay by NMR of ≥98.0% .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Substitution: It participates in substitution reactions, particularly in the formation of complexes with metals.

Common Reagents and Conditions

Hydroformylation Catalysis: The compound acts as a ligand to synthesize complexes for hydroformylation catalysis.

Cyclocarbonylation: It catalyzes the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins by intramolecular cyclocarbonylation.

Major Products Formed

Hydroformylation Products: Aldehydes and alcohols.

Cyclocarbonylation Products: Dibenzo[b,f][1,4]oxazepin-11(10H)-ones and 3-methyl-3,4-dihydrocoumarins.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₆H₂₁O₃P

- Molecular Weight : 292.31 g/mol

- CAS Number : 97739-46-3

- Appearance : Crystalline solid, typically white in color

- Melting Point : 106–111 °C

Catalysis in Organic Synthesis

TMPPA is widely used as a ligand in various catalytic reactions. Its bulky structure and electron-withdrawing properties make it an effective participant in several types of coupling reactions:

- Hydroformylation Catalysis : TMPPA is employed to synthesize aldehydes from alkenes through hydroformylation processes. It enhances the selectivity and efficiency of rhodium catalysts used in this reaction .

-

Cross-Coupling Reactions : TMPPA serves as a ligand in various cross-coupling reactions such as:

- Buchwald-Hartwig Reaction

- Suzuki-Miyaura Coupling

- Negishi Coupling

- Hiyama Coupling

- Stille Coupling

- Sonogashira Coupling

These reactions are crucial for forming carbon-carbon bonds in organic synthesis, leading to the development of complex molecules used in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules

TMPPA has been utilized in the synthesis of various complex organic compounds. Some notable applications include:

- Intramolecular Cyclocarbonylation : It catalyzes the formation of dibenzo[bf][1,4]oxazepin derivatives and dihydrocoumarins through cyclocarbonylation reactions .

- Functionalized Piperidines and Amino Alcohols : TMPPA facilitates the synthesis of these compounds through tandem hydroformylation and hemiaminal formation processes, showcasing its versatility in producing biologically relevant structures .

Case Study 1: Hydroformylation of Alkenes

In a study published in Organic Letters, researchers demonstrated the effectiveness of TMPPA as a ligand for rhodium catalysts in hydroformylation reactions. The results indicated that using TMPPA significantly improved the regioselectivity and yield of the desired aldehydes compared to traditional ligands .

Case Study 2: Synthesis of Dihydrocoumarins

Another study highlighted the use of TMPPA in catalyzing the regioselective cyclocarbonylation of allyl phenols to produce dihydrocoumarins. The research illustrated that TMPPA not only increased the reaction rate but also provided high yields under mild conditions, making it an attractive option for synthetic chemists .

Summary Table of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Hydroformylation | Converts alkenes to aldehydes using rhodium catalysts | Increased selectivity and yield |

| Cross-Coupling Reactions | Facilitates various coupling reactions for carbon-carbon bond formation | Versatile applications in synthesis |

| Intramolecular Cyclocarbonylation | Catalyzes formation of complex organic structures like dibenzo[bf][1,4]oxazepins | Efficient synthesis under mild conditions |

| Synthesis of Functionalized Compounds | Produces piperidines and amino alcohols through tandem reactions | High efficiency and selectivity |

Wirkmechanismus

The mechanism of action of 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane involves its role as a ligand in catalytic processes. It forms complexes with metals, facilitating various chemical reactions. The molecular targets and pathways involved include:

Metal Complex Formation: The compound coordinates with metals, enhancing their catalytic activity.

Reaction Facilitation: It stabilizes transition states and intermediates, promoting efficient chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,5,7-Tetraethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Similar structure with ethyl groups instead of methyl groups.

1,3,5-Triaza-7-phosphaadamantane: Contains nitrogen atoms in place of some oxygen atoms.

3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane: Another related compound with a different structural arrangement.

Uniqueness

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane is unique due to its adamantane-like structure, which provides exceptional stability and reactivity. Its ability to form stable complexes with metals makes it a valuable ligand in various catalytic processes .

Biologische Aktivität

1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (CAS: 97739-46-3) is a phosphine compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21O3P, with a molecular weight of approximately 292.31 g/mol. Its structure features a phosphine core that contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 97739-46-3 |

| Molecular Formula | C16H21O3P |

| Molecular Weight | 292.31 g/mol |

| Physical Form | Crystalline solid |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on thioredoxin reductase and glutathione reductase, which are critical for maintaining redox balance in cells. This inhibition can lead to increased oxidative stress in cancer cells, promoting cell death.

Case Studies

- Study on Cytotoxicity : A study published in ResearchGate explored the cytotoxic effects of complexes formed with this compound as potential gold metallodrugs. The findings indicated enhanced cytotoxicity against various tumor cell lines compared to uncoordinated forms .

- Metal Complexes : Research highlighted the formation of metal complexes with this phosphine derivative. These complexes exhibited improved biological activity and were investigated for their potential as therapeutic agents in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

- Modulation of Cell Signaling Pathways : It influences pathways such as MAPK and PI3K/Akt that are crucial for cell survival.

Applications in Drug Development

Given its promising biological activities:

Eigenschaften

IUPAC Name |

1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21O3P/c1-13-10-15(3)19-14(2,17-13)11-16(4,18-13)20(15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVSJWUWBATQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(OC(O1)(CC(O2)(P3C4=CC=CC=C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699640 | |

| Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97739-46-3 | |

| Record name | 1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.